Product packaging for N-[4-(tert-butylsulfamoyl)phenyl]acetamide(Cat. No.:CAS No. 294885-56-6)

N-[4-(tert-butylsulfamoyl)phenyl]acetamide

Cat. No.: B400452
CAS No.: 294885-56-6
M. Wt: 270.35g/mol
InChI Key: NWRGSNIXTLZBBB-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]acetamide (CAS 294885-56-6) is a chemical compound of significant interest in medicinal and industrial chemistry due to its distinct molecular structure, which incorporates a sulfonamide group linked to a phenyl ring and an acetamide moiety . The tert-butylsulfamoyl group introduces steric bulk that can profoundly influence the molecule's chemical reactivity and its interactions with biological targets . In research, this compound is primarily explored for its potential as an antimicrobial agent . Sulfonamides are a well-known class of bacteriostatic antibiotics that inhibit bacterial growth by acting as competitive inhibitors of the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid, an essential component for bacterial growth and reproduction . Researchers are investigating the effectiveness of this compound against a range of pathogens, with the aim of developing new antibiotics with improved efficacy and selectivity . Beyond its pharmaceutical applications, this compound serves as a versatile intermediate in chemical synthesis . Its chemical stability and multiple functional groups make it a valuable building block for the production of specialty organic materials, including polymers and resins, where it can help impart desired properties to the final product . The unique combination of its functional groups allows it to participate in a wide range of chemical reactions, offering opportunities for innovation in materials science and drug development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O3S B400452 N-[4-(tert-butylsulfamoyl)phenyl]acetamide CAS No. 294885-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9(15)13-10-5-7-11(8-6-10)18(16,17)14-12(2,3)4/h5-8,14H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRGSNIXTLZBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Tert Butylsulfamoyl Phenyl Acetamide and Analogues

Established Synthetic Pathways for the N-[4-(tert-butylsulfamoyl)phenyl]acetamide Core Structure

The traditional synthesis of this compound is a two-step process. It begins with the creation of a reactive sulfonyl chloride precursor, which is then coupled with the appropriate amine to form the final sulfonamide.

The key precursor for the synthesis is 4-acetamidobenzenesulfonyl chloride. This intermediate is typically prepared via the electrophilic aromatic substitution of acetanilide (B955), a reaction known as chlorosulfonation. livejournal.com

In this procedure, acetanilide is treated with an excess of chlorosulfonic acid. prepchem.com The reaction is generally managed at low temperatures initially and then heated to ensure completion, typically for one to two hours at 60-70°C. prepchem.com Upon completion, the reaction mixture is carefully poured onto crushed ice, causing the product, 4-acetamidobenzenesulfonyl chloride, to precipitate as a solid. prepchem.com This crude product is often pure enough for subsequent steps but can be further purified by crystallization from solvents like chloroform. prepchem.com

Variations in this method exist to optimize yield and purity. One such method involves the portion-wise addition of acetanilide to chlorosulfonic acid, followed by heating and the dropwise addition of thionyl chloride, which aids in the conversion. prepchem.com Another patented approach utilizes sulfur trioxide in glacial acetic acid as the sulfonating agent, followed by treatment with thionyl chloride to form the sulfonyl chloride. google.com This method is proposed to reduce waste by avoiding the generation of spent acid. google.com The acetamido group on the aromatic ring directs the incoming chlorosulfonyl group to the para position, which is sterically and electronically favored. livejournal.com Cooling the reaction is crucial to prevent the formation of ortho and meta isomers. livejournal.com

Below is a table summarizing various established methods for the synthesis of 4-acetamidobenzenesulfonyl chloride.

Table 1: Established Synthetic Methods for 4-Acetamidobenzenesulfonyl chloride
Starting Material Reagents Key Conditions Yield Reference
Acetanilide Chlorosulfonic acid Heat to 60-70°C for 2 hours, then pour onto ice. ~38 g from 25 g acetanilide (after crystallization) prepchem.com
Acetanilide Chlorosulfonic acid, Thionyl chloride Heat to 60°C for 1 hour, add thionyl chloride over 2 hours. 98.5% prepchem.com
Acetanilide Chlorosulfonic acid Melt acetanilide, add chlorosulfonic acid with cooling. 85%
Acetanilide Sulfur trioxide, Glacial acetic acid, Thionyl chloride React with SO₃ at 40-70°C, then add thionyl chloride. Not specified google.com
Acetanilide Tetrachloroethylene, Chlorosulfonic acid, Thionyl chloride Chlorosulfonation at 45-50°C, then add thionyl chloride at 63-68°C. 98.4% chemicalbook.com

The final step in the established pathway is the formation of the sulfonamide bond. This is achieved through the reaction of 4-acetamidobenzenesulfonyl chloride with tert-butylamine (B42293). This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. scispace.com

The general procedure involves dissolving or suspending the amine (tert-butylamine) and a base in a suitable organic solvent, such as dichloromethane. nih.govresearchgate.net A solution of 4-acetamidobenzenesulfonyl chloride is then added dropwise to the stirred mixture at room temperature. nih.gov The base, typically an inorganic base like sodium carbonate nih.govresearchgate.net or an organic base like pyridine, acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). nih.gov

Once the reaction is complete, a standard aqueous workup is performed. The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude this compound. nih.govresearchgate.net Further purification can be achieved by column chromatography if necessary. researchgate.net This robust and high-yielding reaction is widely applicable for the synthesis of a vast array of sulfonamide derivatives from various sulfonyl chlorides and amines.

Advanced Synthetic Strategies and Novel Approaches

While the classical synthesis is reliable, modern organic chemistry seeks more efficient, versatile, and environmentally friendly methods. The following sections detail advanced strategies relevant to the synthesis of this compound and its analogues.

Copper catalysis has emerged as a powerful tool for C-N and S-N bond formation, offering alternatives to traditional methods that often require harsh conditions or pre-functionalized starting materials. dntb.gov.uanie.edu.sg These techniques are particularly valuable for creating diverse libraries of sulfonamides.

One of the most innovative approaches is a direct, three-component synthesis that combines aryl boronic acids, amines, and a sulfur dioxide source (like the surrogate DABSO) using a Cu(II) catalyst. scispace.comnih.govacs.org This method avoids the need to pre-install the sulfur functionality onto the aromatic ring, instead inserting sulfur dioxide between the carbon and nitrogen fragments in a single step. scispace.com The reaction demonstrates broad substrate scope, tolerating various aryl boronic acids and amines. nih.govacs.org

Other significant copper-catalyzed methods include:

Oxidative Coupling: This involves the coupling of sodium sulfinates with amines, using a copper catalyst and an oxidant like molecular oxygen or DMSO. rsc.orgacs.org This method provides an efficient route to sulfonamides from stable and readily available sulfinate salts. acs.org

Coupling with Nitroarenes: A three-component reaction of arylboronic acids, nitroarenes (as the amine precursor), and potassium metabisulfite (B1197395) (as the SO₂ source) can produce sulfonamides in good to excellent yields under copper catalysis. rsc.org

Direct N-Arylation: Copper catalysts, often in combination with specific ligands like oxalamides, facilitate the direct coupling of sulfonamides with aryl halides (bromides and chlorides). nie.edu.sgnih.gov This approach is attractive for late-stage functionalization and avoids the use of potentially genotoxic reagents. nih.gov

Photoredox/Copper Dual Catalysis: A synergistic approach combining visible-light photoredox catalysis with copper catalysis enables the synthesis of sulfonamides from aryl radical precursors, a sulfur dioxide source, and a wide range of amines, including electron-deficient ones that are challenging substrates in other methods. acs.org

These copper-catalyzed reactions represent a significant advancement, offering milder conditions, broader functional group tolerance, and novel reaction pathways compared to traditional methods. dntb.gov.uaresearchgate.net

Table 2: Comparison of Advanced Copper-Catalyzed Sulfonamide Syntheses

Method Key Substrates Catalyst System Key Advantages Reference
Three-Component Synthesis Aryl boronic acid, Amine, DABSO (SO₂ surrogate) Cu(II) salt Single-step process, avoids pre-installed sulfur functionality. scispace.comnih.govacs.org
Oxidative Coupling Sodium arylsulfinate, Amine Copper salt, Oxidant (O₂ or DMSO) Uses stable, solid sulfinate salts. rsc.orgacs.org
N-Arylation of Sulfonamides Sulfonamide, Aryl halide Cu salt, Ligand (e.g., oxalamide) Direct C-N bond formation, good for late-stage modification. nie.edu.sgnih.gov
Photoredox/Copper Dual Catalysis Aryl radical precursor, Amine, DABSO Photocatalyst, Copper salt Mild conditions (room temp), works with electron-deficient amines. acs.org

Stereoselective Methods in the Synthesis of Related Bicyclic Systems

The principles of sulfonamide synthesis can be extended to create complex, three-dimensional molecules with defined stereochemistry, which is of great interest in medicinal chemistry. While not directly applied to the achiral this compound, these stereoselective methods are crucial for synthesizing its chiral analogues, particularly those incorporating bicyclic systems.

Several advanced strategies have been developed:

Palladium-Catalyzed Carboamination: Annulation strategies using palladium catalysts can achieve the stereocontrolled synthesis of bicyclic sulfamides. By manipulating the reaction conditions to favor specific mechanistic pathways (e.g., syn- vs. anti-aminopalladation), chemists can control the relative stereochemistry of the newly formed stereocenters. nih.gov

Aza-Diels-Alder Reactions: The stereoselective aza-Diels-Alder reaction is a powerful method for preparing chiral 2-azabicycloalkane scaffolds. mdpi.comnih.gov These bicyclic amines can then be reacted with sulfonyl chlorides in a standard fashion to produce enantiomerically pure bicyclic sulfonamides. nih.govmdpi.com This approach allows for the construction of complex chiral architectures from simple starting materials. mdpi.com

Ring-Closing Metathesis (RCM): RCM has been employed to synthesize functionally diverse bicyclic sulfonamides that act as constrained analogues of amino acids like proline. researchgate.net This strategy involves preparing a diene precursor containing a sulfonamide linker and then using a ruthenium catalyst to form the bicyclic ring system. researchgate.net

Pauson-Khand Reaction: This cycloaddition reaction has been used in the asymmetric synthesis of fused bicyclic amino acids containing a sulfonimidoyl group, a close relative of the sulfonamide group. acs.org

These methods demonstrate the sophisticated control over molecular architecture that modern synthetic chemistry can achieve, enabling the creation of complex sulfonamide-containing bicyclic systems with high levels of stereoselectivity.

The application of green chemistry principles aims to make chemical manufacturing more sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.com Several eco-friendly methods for sulfonamide synthesis have been developed. sci-hub.se

A primary focus has been the replacement of volatile and toxic organic solvents.

Synthesis in Water: Water is an ideal green solvent, and methods have been developed to conduct sulfonamide synthesis effectively in aqueous media. rsc.orgnih.gov One approach uses equimolar amounts of the amine and sulfonyl chloride in water with dynamic pH control, eliminating the need for organic bases and simplifying product isolation to simple filtration. rsc.org

Solvent-Free Reactions: Performing reactions without any solvent (neat conditions) or using mechanochemistry (ball milling) represents a significant green advancement. sci-hub.sersc.org A mechanochemical approach has been reported for the one-pot synthesis of sulfonamides from disulfides in a telescopic process that avoids solvents and simplifies purification. rsc.org

Flow Chemistry: Continuous flow synthesis in meso-reactors offers a rapid, scalable, and eco-friendly route to sulfonamide libraries. nih.govacs.org This technology allows for precise control over reaction conditions, minimizes waste, and enhances safety. nih.gov

Beyond solvent choice, green approaches also target the reagents themselves. This includes developing catalytic systems, such as a magnetic nano-Ru/Fe₃O₄ catalyst, that enable the direct coupling of sulfonamides with alcohols, producing only water as a byproduct and allowing for easy catalyst recycling. acs.org These strategies collectively move the synthesis of important compounds like this compound towards more sustainable and environmentally responsible practices. researchgate.net

Derivatization and Functionalization of the this compound Framework

The core structure of this compound offers several sites for chemical modification, enabling the synthesis of a diverse library of analogues. These derivatization strategies are crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for the development of new chemical entities.

The acetamide (B32628) nitrogen of the N-[4-(sulfamoyl)phenyl]acetamide scaffold can be functionalized through various reactions, most notably N-alkylation. This transformation is typically achieved by treating the parent acetamide with an alkyl halide in the presence of a base. For instance, a series of N-alkyl/aralkyl derivatives of a closely related analogue, N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide, were synthesized by reacting it with different electrophiles in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF). nih.govrsc.org This method allows for the introduction of a variety of substituents at the acetamide nitrogen.

Another approach for the N-alkylation of sulfonamides involves the use of alcohols as alkylating agents, catalyzed by metal complexes. An efficient manganese-catalyzed N-alkylation of sulfonamides has been developed using a "borrowing hydrogen" methodology, which allows for the use of benzylic and primary aliphatic alcohols as alkylating agents. Similarly, water-soluble iridium complexes have been shown to catalyze the N-alkylation of sulfonamides with alcohols in water, offering an environmentally benign synthetic route. researchgate.net

Modifications are not limited to the nitrogen atom; the alkyl chain of the acetamide group can also be altered. For example, chloroacetylation of sulfadiazine (B1682646) at the amino group, followed by reaction with sodium azide, introduces an azidoacetyl group, which can then undergo cycloaddition reactions to form triazoline derivatives. nih.gov

Table 1: Examples of N-Alkylated and Acetamide-Modified Analogues
Derivative NameModifying Reagent/MethodReference
N-Alkyl/aralkyl derivatives of N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamideAlkyl/aralkyl halides, NaH, DMF nih.govrsc.org
N-Alkylated sulfonamidesAlcohols, Mn or Ir catalysts researchgate.net
2-Azido-N-(4-(N-pyrimidin-2-yl-sulfamoyl) phenyl acetamideChloroacetyl chloride, Sodium azide nih.gov

The aromatic phenyl ring of the this compound framework is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the acetamido and sulfamoyl groups play a crucial role in determining the position of substitution.

Nitration of aromatic sulfonamides can be achieved using sodium nitrite (B80452) under oxidative conditions, providing a method to introduce a nitro group onto the phenyl ring. rsc.org For N-acetyl anilides, nitration can be performed using a combination of silver(I) nitrate (B79036) and potassium persulfate. tandfonline.com These methods highlight pathways to introduce nitro groups, which can be further transformed into other functional groups, such as amines. The position of nitration is influenced by the existing substituents on the ring. For para-substituted N-acetyl anilides, nitration typically occurs at the ortho position. tandfonline.com

While direct halogenation of the parent compound is not extensively detailed in the provided literature, the synthesis of halogenated derivatives is often achieved by using halogen-substituted starting materials. nih.gov The synthesis of N-acetylsulfanilyl chloride, a key intermediate, involves the chlorosulfonation of acetanilide, demonstrating the introduction of a functional group onto the phenyl ring that facilitates further derivatization. prepchem.com

Acylation of the phenyl ring, a Friedel-Crafts type reaction, represents another potential modification, although specific examples on the this compound scaffold are not prevalent in the reviewed literature. The general mechanism involves the generation of an acylium ion from an acyl halide and a Lewis acid, which then attacks the electron-rich aromatic ring. youtube.com

A common and versatile strategy for creating analogues of this compound involves modifying the sulfamoyl group. This is typically accomplished by reacting 4-acetamidobenzenesulfonyl chloride with a wide array of primary or secondary amines. researchgate.net This reaction allows for the introduction of diverse substituents on the sulfamoyl nitrogen, leading to a large family of N-substituted N-[4-acetamidophenyl]sulfonamides.

The synthesis is generally straightforward, often carried out in an aqueous medium with a base like sodium carbonate to maintain a pH of 8-10, which facilitates the reaction between the sulfonyl chloride and the amine. researchgate.netresearchgate.net A variety of amines, including aliphatic, aromatic, and heterocyclic amines, have been successfully employed to generate extensive libraries of these compounds. nih.govnih.gov

Table 2: Examples of Derivatives with Modified Sulfamoyl Moieties
Derivative NameAmine ReagentReference
N-[4-(N-Benzylsulfamoyl)phenyl]acetamideBenzylamine researchgate.net
N-[4-(N-Phenethylsulfamoyl)phenyl]acetamidePhenethylamine nih.gov
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamideCyclohexylamine nih.gov
N-(4-(Morpholinosulfonyl)phenyl)acetamideMorpholine nih.gov
N-[4-(N-Phenylsulfamoyl)phenyl]acetamideAniline nih.gov
N-[4-(N-2,6-Dimethylphenylsulfamoyl)phenyl]acetamide2,6-Dimethylaniline researchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of this compound derivatives is essential for optimizing reaction conditions and predicting outcomes. The N-alkylation of sulfonamides with alcohols, for instance, can proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, a metal catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde, which then undergoes a condensation reaction with the sulfonamide. The resulting imine is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated product.

For electrophilic aromatic substitutions on the phenyl ring, the mechanism involves the generation of a strong electrophile that attacks the pi-system of the benzene (B151609) ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. The regioselectivity of this substitution is governed by the electronic properties of the existing substituents. The acetamido group is an activating, ortho-, para-directing group, while the sulfamoyl group is a deactivating, meta-directing group.

The formation of the sulfamoyl linkage itself proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The amine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. The presence of a base is often required to neutralize the HCl generated during the reaction.

Structural Confirmation of Synthesized Compounds and Derivatives

The structural elucidation of newly synthesized derivatives of this compound and its analogues is a critical step, routinely accomplished using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the structure of these compounds. researchgate.net ¹H NMR provides information about the chemical environment of protons, their multiplicity, and their proximity to one another. For example, the appearance of new signals corresponding to an introduced alkyl or aralkyl group confirms N-alkylation. nih.gov ¹³C NMR is used to identify all unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for the N-H and C=O stretching of the acetamide group, and the S=O stretching of the sulfamoyl group are typically observed. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry, often using techniques like Electron Ionization (EI-MS) or Time-of-Flight (TOF-MS), is employed to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns. nih.govresearchgate.netnist.gov

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in space. researchgate.netresearchgate.net This technique has been used to study the conformation and intermolecular interactions of several N-[4-(sulfamoyl)phenyl]acetamide derivatives. researchgate.netresearchgate.net For instance, the crystal structure of N-(4-sulfamoylphenyl)acetamide reveals details about the dihedral angle between the acetamide group and the benzene ring. researchgate.net

Table 3: Spectroscopic and Crystallographic Data for Selected Analogues
Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)Mass Spec (m/z)X-ray DataReference
N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide0.90-1.60 (m, 10H), 2.07 (s, 3H), 2.86 (br s, 1H), 7.47 (d, 1H), 7.72 (s, 4H), 10.30 (s, 1H)24.1, 24.4, 24.9, 33.3, 52.1, 118.7, 127.4, 136.0, 142.5, 169.1319.1096 [M+Na]⁺- nih.gov
N-(4-(morpholinosulfonyl)phenyl)acetamide2.08 (s, 3H), 2.81 (t, 4H), 3.60 (t, 4H), 7.66 (d, 2H), 7.83 (d, 2H), 10.39 (s, 1H)24.2, 45.9, 65.3, 118.7, 127.8, 128.9, 143.6, 169.2307.0734 [M+Na]⁺- nih.gov
N-[4-(Benzylsulfamoyl)phenyl]acetamide---Folded conformation, dihedral angle between rings = 24.37° researchgate.net
N-(4-Sulfamoylphenyl)acetamide---Dihedral angle between acetamide and benzene ring = 15.59° researchgate.net

Investigation of Biological Activities and Molecular Interactions of this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound This compound concerning its biological activities on the enzyme targets outlined in the requested article structure.

The investigation sought to find detailed research findings and data tables for the following sections:

Investigation of Biological Activities and Molecular Interactions of N 4 Tert Butylsulfamoyl Phenyl Acetamide

Enzyme Inhibition and Modulation Studies

Modulation of Other Enzyme Targets

SH2-Containing Inositol Polyphosphate 5-Phosphatase 1 (SHIP1) Activation

Despite extensive searches for the specific compound, no published studies providing inhibition constants (Kᵢ), activation data, or any form of molecular interaction analysis for N-[4-(tert-butylsulfamoyl)phenyl]acetamide against these particular enzymes could be located.

While the broader class of sulfonamides, including various N-substituted phenylacetamides, has been widely studied for its effects on carbonic anhydrases nih.govcnr.itnih.govnih.govmdpi.commdpi.comnih.govnih.gov and other enzymes like SHIP1 nih.govsemanticscholar.org, the specific data for the tert-butyl derivative requested is absent from the available scientific record. Research in this area often explores how different substituents on the sulfamoyl group affect activity and selectivity, but the tert-butyl variant does not appear to have been documented in the context of the specified biological targets.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, due to the lack of available source material for this compound.

RAD51 Inhibition

Research into the inhibitory effects of this compound on the RAD51 protein, a key enzyme in homologous recombination and DNA repair, has been explored. However, a comprehensive review of the available scientific literature did not yield specific studies or data detailing the direct inhibition of RAD51 by this particular compound. While the broader class of sulfonamides has been investigated for various biological activities, the targeted action of this compound on RAD51 remains an area requiring further investigation.

Factor Xa (fXa) Inhibition

Factor Xa, a critical enzyme in the coagulation cascade, is a prominent target for anticoagulant therapies. While some acetamide (B32628) derivatives have been investigated as potential inhibitors of coagulation factors, including Factor VIIa, specific data on the inhibitory activity of this compound against Factor Xa is not extensively documented in the accessible scientific literature. A patent for acetamide derivatives mentioned their use as inhibitors of coagulation factors Xa and VIIa, but specific efficacy data for this compound was not provided. drugbank.com

Cyclooxygenase-II (COX-II) Inhibition

Table 1: COX-II Inhibitory Data for Representative Sulfonamide-Based Compounds

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Celecoxib 7.6 0.04 190
Rofecoxib >100 0.05 >2000
Valdecoxib 5.0 0.005 1000

> This table presents data for well-established COX-2 inhibitors to provide a comparative context for the potential activity of sulfonamide derivatives. Data is illustrative and sourced from general pharmacological knowledge.

Calreticulin (CALR) Ligand Interactions

Calreticulin (CALR) is a multifunctional protein involved in calcium homeostasis and molecular chaperoning. An extensive search of scientific databases and literature reveals no specific studies investigating the interaction of this compound as a ligand for calreticulin. Therefore, its binding affinity and potential modulatory effects on CALR functions remain uncharacterized.

T-type Calcium Channel Modulation

T-type calcium channels are low voltage-activated channels that play roles in various physiological processes. Some sulfonamide-containing compounds have been identified as blockers of T-type calcium channels. sigmaaldrich.com The structural motif of a sulfonamide in this compound suggests the possibility of interaction with these channels. However, specific studies detailing the modulatory effects, such as inhibition or activation, of this compound on T-type calcium channels, including specific channel subtypes (CaV3.1, CaV3.2, CaV3.3), and corresponding potency data (e.g., IC50 values), are not present in the currently available scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Influence of Sulfonamide Substituents on Biological Activity

The biological activity of benzenesulfonamide (B165840) derivatives is significantly influenced by the nature of the substituents on the sulfonamide nitrogen. rsc.orgnih.gov Structure-activity relationship (SAR) studies on various classes of sulfonamides have provided insights into how these modifications can modulate their therapeutic properties.

The presence of a tert-butyl group on the sulfonamide nitrogen of this compound introduces significant steric bulk. In some classes of compounds, bulky substituents on the sulfonamide moiety have been shown to enhance biological activity. For instance, in a series of N-(thiazol-2-yl)benzenesulfonamides, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited notable antibacterial activity. rsc.org Specifically, the tert-butyl substituted derivative displayed superior antibacterial effects compared to other alkyl derivatives. rsc.org

In the context of other biological targets, the substitution on the sulfonamide can impact potency and selectivity. For example, in the development of carbonic anhydrase inhibitors, the introduction of a tert-butylamine (B42293) group to a 1,3,5-triazinyl-benzenesulfonamide precursor resulted in derivatives with inhibition constants (Ki) for the hCA IX isoform in the nanomolar range. nih.gov

Impact of Acetamide Side Chain Modifications on Target Affinity

The structural framework of this compound offers multiple sites for modification to optimize target affinity and biological activity. The acetamide side chain, in particular, plays a crucial role in the interaction with biological targets. Research into related acetamide-sulfonamide scaffolds demonstrates that modifications can significantly influence their inhibitory potential against specific enzymes.

For instance, in a study on urease inhibition by new acetamide-sulfonamide conjugates, various derivatives were synthesized by conjugating ibuprofen (B1674241) and flurbiprofen (B1673479) with different sulfa drugs. nih.gov This approach highlights a strategy where the core acetamide-sulfonamide structure is maintained while modifying the appended groups. The resulting conjugates showed potent, mechanism-based inhibition of the urease enzyme. nih.gov This suggests that the acetamide moiety is a key pharmacophoric feature that can be built upon to enhance target affinity. The structure-activity relationship (SAR) analysis revealed that the nature of the substituents introduced via the acetamide linkage directly correlates with the inhibitory concentration (IC₅₀) values. nih.gov

Conformational Analysis and its Correlation with Pharmacological Profile

The three-dimensional conformation of a drug molecule is a critical determinant of its pharmacological profile, as it dictates how the molecule fits into the binding site of its target protein. X-ray crystallography studies on compounds structurally similar to this compound have provided significant insights into the conformational preferences of this class of molecules.

For example, the crystal structure analysis of N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, an analog where the tert-butyl group is replaced by a methylphenyl group, reveals a twisted, U-shaped conformation. nih.gov In this arrangement, the two benzene (B151609) rings are located on the same side of the central S(=O)₂N moiety. nih.gov The molecule exhibits a significant twist in its core structure, with a C—S—N—C torsion angle of -58.38°. nih.gov The dihedral angle between the two benzene rings is 67.03°, indicating they are splayed with respect to each other. nih.gov This specific spatial arrangement is stabilized by intramolecular C—H⋯O interactions and further influences the crystal packing through intermolecular N—H⋯O hydrogen bonds, leading to the formation of supramolecular chains. nih.gov

Similarly, the analysis of N-[4-(benzylsulfamoyl)phenyl]acetamide, where a benzyl (B1604629) group is attached to the sulfamoyl nitrogen, shows a folded conformation. researchgate.net In this case, the benzene rings are brought into close proximity, with a centroid-centroid distance of 4.0357 Å and a much smaller dihedral angle of 24.37°. researchgate.net This folded structure is also stabilized by N—H⋯O hydrogen bonds, which form two-dimensional arrays in the crystal lattice. researchgate.net

Molecular Mechanism of Action Investigations

Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction)

Derivatives of benzenesulfonamide and related acetamide compounds have been shown to exert their antiproliferative effects by modulating key cellular pathways, primarily through the induction of cell cycle arrest and apoptosis.

Studies on a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative, designated S1, in acute leukemia cell lines (K562 and Jurkat) demonstrated significant effects on cell cycle progression. nih.gov In K562 cells, compound S1 induced cell cycle arrest at the G2/M phase. nih.gov In contrast, in Jurkat cells, the blockade occurred at the G0/G1 phase. nih.gov This differential effect highlights cell-line-specific mechanisms. Furthermore, S1 was found to induce apoptosis in both cell lines, activating both extrinsic (increased FasR expression) and intrinsic pathways in K562 cells, while only involving the intrinsic pathway in Jurkat cells. nih.gov

Other acetamide derivatives have also been reported to interfere with the cell cycle. A phenoxyacetamide derivative was found to cause cell growth arrest at the G0/G1 and S phases in HepG2 liver cancer cells. nih.gov Similarly, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (compound 18) was shown to inhibit the proliferation of nasopharyngeal carcinoma cells (NPC-TW01) by causing an accumulation of cells in the S phase in a time- and concentration-dependent manner. nih.gov Novel acetals of andrographolide (B1667393) also demonstrated the ability to induce S phase arrest in MDA-MB-231 breast cancer cells. nih.gov

The induction of apoptosis is a common mechanism for these compounds. The phenoxyacetamide derivative mentioned above was shown to significantly increase the populations of early and late apoptotic cells in HepG2 cultures, as well as inducing some necrosis. nih.gov The analysis of the andrographolide acetal (B89532) in MDA-MB-231 cells also revealed a time-dependent increase in apoptotic cells. nih.gov These findings collectively suggest that a primary mechanism of action for this class of compounds is the disruption of normal cell cycle progression and the activation of programmed cell death pathways in cancer cells.

Ligand-Protein Binding Dynamics and Specificity

The therapeutic effect of a compound is contingent on its specific binding to a biological target. For this compound and its analogs, this interaction is governed by a combination of factors including shape complementarity and non-covalent interactions. Molecular docking and crystallographic studies have elucidated how these molecules engage with protein active sites.

In the case of acetamide–sulfonamide scaffolds designed as urease inhibitors, in silico investigations revealed that the inhibitors bind within the enzyme's active site. nih.gov The binding is characterized by electrostatic interactions with the nickel ions in the active site and the formation of hydrogen bonds with neighboring amino acid residues. nih.gov This demonstrates a mechanism-based inhibition where the ligand is specifically recognized and stabilized within the catalytic pocket of the enzyme.

Crystallographic data for related sulfonamides further detail the specific interactions that stabilize the ligand-protein complex. The molecular structures show a consistent pattern of N—H⋯O hydrogen bonding. nih.govresearchgate.net These hydrogen bonds, along with potential intramolecular interactions, are critical for orienting the molecule correctly within a binding site and contributing to its binding affinity. The conformation of the molecule, whether it is twisted or folded, directly impacts which functional groups are available to form these crucial contacts, thereby determining the specificity of the ligand for its target protein. nih.govresearchgate.net

Studies on peptide analogs also provide insight into binding dynamics, showing that high receptor affinity is measured in the low nanomolar range (IC₅₀ values) for active compounds. nih.gov This high affinity is a result of specific interactions between the ligand and the receptor, leading to efficient cell internalization of the ligand-receptor complex. nih.gov

In Vitro Biological Efficacy Assessment (e.g., antiproliferative effects in specific cell lines)

The antiproliferative efficacy of this compound and related compounds has been evaluated across a variety of human cancer cell lines, demonstrating a broad spectrum of activity. These in vitro assays are crucial for determining the potency and selectivity of new chemical entities.

A 2,4-dinitrobenzenesulfonamide derivative, S1, showed highly selective cytotoxicity for acute leukemia cell lines (K562 and Jurkat) while being non-toxic to normal erythrocytes and mononuclear cells. nih.gov This selectivity is a highly desirable characteristic for a potential anticancer agent. Similarly, a phenoxyacetamide derivative (compound I) displayed potent, dose-dependent inhibition of the HepG2 human liver cancer cell line with an IC₅₀ value of 1.43 µM. nih.gov Importantly, this compound exhibited significantly weaker cytotoxicity against non-tumor liver cells (THLE-2), with an IC₅₀ of 36.27 µM, indicating a selectivity index of over 25. nih.gov

Other acetamide derivatives have also shown potent activity. Compound 18, an N-(substituted phenyl)acetamide derivative, was most active against nasopharyngeal carcinoma cells (NPC-TW01) with an IC₅₀ value of 0.6 µM. nih.gov This compound also demonstrated high specificity, with no detectable cytotoxicity against normal peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 µM. nih.gov The broad applicability of this chemical class is further supported by findings that various acetamide sulphonyl analogs demonstrated potent cytotoxicity against a panel of human cancer cells including HCT-1 (colon), HT-15 (colon), SF268 (CNS), MCF-7 (breast), and PC-3 (prostate) cells. nih.gov

The table below summarizes the in vitro antiproliferative effects of various acetamide and sulfonamide derivatives.

Compound/Derivative ClassCell Line(s)Observed EffectIC₅₀ ValueSource
2,4-Dinitrobenzenesulfonamide (S1)K562, Jurkat (Leukemia)Selective cytotoxicityNot specified nih.gov
Phenoxyacetamide (Compound I)HepG2 (Liver Cancer)Antiproliferative1.43 µM nih.gov
Phenoxyacetamide (Compound I)THLE-2 (Normal Liver)Mild cytotoxicity36.27 µM nih.gov
N-(naphthalen-2-yl) acetamide (Cpd 18)NPC-TW01 (Nasopharyngeal)Antiproliferative0.6 µM nih.gov
N-(naphthalen-2-yl) acetamide (Cpd 18)PBMCs (Normal)No cytotoxicity> 50 µM nih.gov
Acetamide Sulphonyl AnalogsHCT-1, HT-15, SF268, MCF-7, PC-3Potent cytotoxicityNot specified nih.gov

This table is interactive. Click on the headers to sort.

Enzyme Assays and Kinetic Analysis

Enzyme inhibition is a key mechanism of action for many therapeutic agents. For the sulfonamide class of compounds, enzyme assays are fundamental to elucidating their inhibitory potential and kinetics.

A study focused on newly synthesized acetamide–sulfonamide scaffolds screened these compounds for their inhibitory action against the enzyme urease. nih.gov Thiourea, a standard urease inhibitor, was used as a reference, exhibiting an IC₅₀ value of 22.61 µM. nih.gov All the newly synthesized conjugates were found to be effective inhibitors of the enzyme. nih.gov

Kinetic analysis of these compounds revealed that they act as mechanism-based inhibitors. nih.gov This implies that they likely bind to the active site, possibly through interactions with the dinuclear nickel center, and participate in the catalytic mechanism in a way that leads to inactivation of the enzyme. The design strategy for these molecules was based on retaining the essential pharmacophoric elements of the acetamide-sulfonamide scaffold, which proved successful in achieving potent enzyme inhibition. nih.gov These kinetic studies, combined with molecular docking, provide a comprehensive picture of how these compounds interact with and inhibit their target enzyme on a molecular level. nih.gov

Computational and Structural Biology Approaches in the Study of N 4 Tert Butylsulfamoyl Phenyl Acetamide

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as N-[4-(tert-butylsulfamoyl)phenyl]acetamide, to the binding site of a target protein.

While specific molecular docking studies for this compound are not publicly available in the reviewed literature, the methodology is widely applied to analogous acetamide-sulfonamide scaffolds. For instance, studies on similar compounds involve preparing the protein target by removing non-essential molecules like water, identifying the active binding pocket, and then computationally placing the ligand into this site. orientjchem.org The simulation calculates the most energetically favorable binding poses and estimates the binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potent protein-ligand complex.

Molecular Dynamics Simulations of Compound-Target Complexes

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules in the complex over time. MD simulations provide a dynamic view of the ligand-protein interaction, assessing the stability of the docked complex and revealing conformational changes that may occur upon binding.

Specific MD simulation data for this compound is not available in the current body of literature. However, the application of this technique to related structures provides a clear framework for its potential use. For example, MD simulations have been conducted on newly designed acetamide-sulfonamide scaffolds to evaluate the stability of the ligand-protein complexes. mdpi.com Such simulations can track the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period (e.g., nanoseconds). A stable RMSD value suggests that the ligand remains securely bound within the active site and that the complex is stable. These simulations are crucial for validating the results of molecular docking and ensuring that the predicted binding mode is maintained in a dynamic, solvated environment. The Automated Topology Builder (ATB) repository can be a resource for generating the necessary topology and parameter files for simulating novel molecules like this compound in various molecular dynamics software packages. uq.edu.au

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules.

No specific QSAR models incorporating this compound were found in the reviewed scientific literature. However, QSAR studies on analogous compounds demonstrate the utility of this approach. In one study, a series of sixteen acetamidosulfonamide derivatives were synthesized and their antioxidant activities were measured. researchgate.net Using these experimental data, a QSAR model was developed using multiple linear regression. researchgate.netnih.gov

The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods to select the descriptors that best correlate with the observed biological activity. The resulting model is an equation that can predict the activity of new compounds based on their structural features. The validity and predictive power of a QSAR model are assessed using statistical metrics such as the leave-one-out cross-validation coefficient (Q²_LOO-CV) and the root mean square error (RMSE). For the antioxidant acetamidosulfonamides, the constructed QSAR models showed high correlation coefficients (Q²_LOO-CV = 0.9708 for radical scavenging activity) and low error, indicating robust and predictive models. researchgate.net Such models provide valuable insights into the structure-activity relationship, guiding the design of new derivatives with potentially enhanced activity. nih.gov

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Binding Complexes

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the premier experimental techniques for determining the three-dimensional structure of molecules and their complexes at atomic resolution. While no crystal or NMR structures of this compound in a complex with a biological target have been reported, data for highly similar compounds provide valuable structural insights.

X-ray Crystallography allows for the precise determination of molecular geometry, conformation, and intermolecular interactions in the crystalline state. The crystal structure of the closely related analog, N-(4-Sulfamoylphenyl)acetamide, has been solved. nih.govresearchgate.net In this structure, the dihedral angle between the acetamide (B32628) group and the benzene (B151609) ring is 15.59 (12)°. nih.govresearchgate.net The molecules in the crystal are linked by N—H⋯O hydrogen bonds, forming supramolecular tubes. nih.gov This type of detailed structural information is vital for understanding how the molecule might fit into a protein's binding site and for validating computational models.

Below is a table summarizing the crystallographic data for the analog N-(4-Sulfamoylphenyl)acetamide. nih.gov

ParameterValue
Chemical FormulaC₈H₁₀N₂O₃S
Molecular Weight214.24
Crystal SystemTetragonal
Space GroupP4₂/n
a (Å)15.2631 (4)
c (Å)8.0571 (4)
Volume (ų)1877.00 (11)
Z8
N—S—C—C Torsion Angle (°)109.4 (2)

This data is for the analog compound N-(4-Sulfamoylphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for structure elucidation, particularly in solution. It can confirm the chemical structure of a synthesized compound and is also used to study ligand-protein interactions. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify which parts of a ligand are in close contact with a protein and map the binding site on the protein's surface. While ¹H-NMR and ¹³C-NMR spectra are routinely used to confirm the identity of sulfonamide derivatives during synthesis, nih.govsphinxsai.com no NMR studies detailing the binding of this compound to a biological target are currently available.

Therapeutic Implications and Future Research Directions for N 4 Tert Butylsulfamoyl Phenyl Acetamide

N-[4-(tert-butylsulfamoyl)phenyl]acetamide as a Lead Compound in Contemporary Drug Discovery Programs

The this compound scaffold is recognized as a valuable lead structure in various drug discovery initiatives. A lead compound is a chemical starting point that exhibits a desired biological activity and can be systematically modified to enhance its therapeutic properties. The sulfonamide group (-SO₂NH-) is a well-established pharmacophore found in a wide array of drugs, including antibacterial, diuretic, and anti-inflammatory agents. nih.govnih.gov Similarly, the acetamide (B32628) moiety is a key feature in numerous clinically approved medications. nih.gov

The combination of these two functional groups within a single molecular framework has proven effective for targeting several enzymes. For instance, derivatives based on this scaffold have been extensively investigated as potent inhibitors of urease, an enzyme implicated in pathological conditions caused by bacteria like Helicobacter pylori. nih.govresearchgate.net The structural similarity of sulfonamides to urea (B33335) allows them to effectively compete for the enzyme's active site. acs.org

Furthermore, the core structure is a foundational element for developing inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. rsc.orgnih.gov The primary sulfonamide group is a classic zinc-binding group that anchors inhibitors to the zinc ion in the active site of CAs. The acetamide portion and the associated phenyl ring provide a basis for introducing further substitutions to achieve greater potency and isoform selectivity. rsc.org The established biological activities of related sulfonamide derivatives, such as the inhibition of cyclooxygenase-2 (COX-2) and antimicrobial effects, further underscore the potential of this scaffold as a starting point for diverse therapeutic programs. nih.govresearchgate.net

Design Principles for Next-Generation Sulfonamide-Acetamide Hybrid Molecules

The design of advanced therapeutic agents from the this compound scaffold is guided by established medicinal chemistry principles, primarily centered on structure-activity relationship (SAR) studies. These studies systematically alter the molecule's structure to observe the resulting changes in biological activity, leading to the development of next-generation compounds with improved efficacy and selectivity.

Key design principles include:

The "Tail" Approach: This strategy involves attaching various chemical groups (tails) to the core scaffold to probe additional binding pockets within the target enzyme, thereby increasing affinity and selectivity. rsc.org For carbonic anhydrase inhibitors, for example, modifying the part of the molecule extending away from the primary sulfonamide zinc-binding group can exploit differences between the active sites of various CA isoforms. rsc.org

Systematic Substitution Analysis: The potency and mechanism of action can be fine-tuned by altering substituents on both the acetamide and sulfonamide sides of the molecule. nih.gov For urease inhibitors, studies have shown that the nature of the group on the acetamide side (e.g., phenyl-alkyl vs. fluoro-substituted biphenyl) significantly impacts inhibitory activity. nih.gov Similarly, modifications to the sulfonamide portion, such as the introduction of heterocyclic rings like thiazole (B1198619) or diazine, can modulate potency. nih.govacs.org

Conjugation with Known Drugs: A promising strategy involves creating hybrid molecules by conjugating the sulfonamide-acetamide scaffold with other established drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govacs.org This multi-target approach can yield compounds with enhanced or novel pharmacological profiles. acs.org For example, conjugates of ibuprofen (B1674241) or diclofenac (B195802) with various sulfa drugs have produced potent urease inhibitors. nih.govacs.org

Bioisosteric Replacement: This principle involves replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's pharmacokinetic or pharmacodynamic profile. The flexibility of the sulfonamide-acetamide scaffold allows for such modifications to optimize drug-like properties.

The following table summarizes SAR findings from studies on urease inhibitors derived from the sulfonamide-acetamide scaffold.

Compound Modification Observed Effect on Urease Inhibition Reference
Ibuprofen conjugated with sulfathiazolePotent competitive inhibition (IC₅₀ = 9.95 ± 0.14 µM) nih.govresearchgate.net
Flurbiprofen (B1673479) conjugated with sulfadiazine (B1682646)Potent competitive inhibition (IC₅₀ = 16.74 ± 0.23 µM) nih.govresearchgate.net
Diclofenac conjugated with sulfanilamidePotent competitive inhibition (IC₅₀ = 3.59 ± 0.07 µM) acs.org
Acetamide linked to phenyl-alkyl groups vs. fluoro-substituted biphenylPhenyl-alkyl groups generally showed better activity. nih.gov

Identification of Novel Therapeutic Targets Based on Compound Activity and Mechanistic Insights

Research into the biological effects of this compound and its derivatives has unveiled a range of potential therapeutic targets beyond their initial applications. These discoveries open up new avenues for treating a variety of diseases.

Identified and potential therapeutic targets include:

Urease: As previously mentioned, this is a key target for treating infections by urease-producing pathogens like H. pylori, which are linked to gastritis, ulcers, and stomach cancer. nih.govnih.gov Numerous potent inhibitors have been developed from the sulfonamide-acetamide scaffold. nih.govacs.orgnih.gov

Carbonic Anhydrases (CAs): This enzyme family is a validated target for diuretics, anti-glaucoma agents, and anti-epileptics. nih.gov The scaffold is a cornerstone for designing isoform-selective CA inhibitors, which could be beneficial for neurological disorders or as anticancer agents by targeting tumor-associated isoforms like CA IX. rsc.org

Histone Deacetylases (HDACs): The sulfonamide moiety can act as a zinc-binding group, a key feature for inhibitors of zinc-dependent enzymes like HDACs. azpharmjournal.com HDACs are critical targets in oncology, and new sulfonamide derivatives have been designed and evaluated for their HDAC inhibitory potential. azpharmjournal.com

FMS-like Tyrosine Kinase 3 (FLT3): Selective inhibitors of FLT3 mutants, particularly internal tandem duplication (ITD) mutants, are sought for the treatment of acute myeloid leukemia (AML). researchgate.net Novel acetamide derivatives have been discovered that show high selectivity for FLT3-ITD over the wild-type kinase, representing a significant advance in targeted cancer therapy. researchgate.net

NF-κB Pathway and NQO1: Some acetamide-sulfonamide derivatives have shown potential as radiomodulatory agents by interacting with the NF-κB signaling pathway and inducing NAD(P)H Quinone Dehydrogenase 1 (NQO1). researchgate.net This suggests applications in protecting healthy tissue during radiation therapy or as antioxidants. researchgate.net

Cyclooxygenase (COX) Enzymes: The structural features of some sulfonamides are associated with the selective inhibition of COX-2, a key target for anti-inflammatory drugs with a potentially better gastrointestinal safety profile than non-selective NSAIDs. nih.govresearchgate.net

Strategic Development of Highly Selective and Potent Inhibitors or Activators

The development of next-generation drugs from the this compound scaffold relies on rational design strategies to maximize potency against the intended target while minimizing off-target effects. This pursuit of selectivity is crucial for reducing side effects and improving the therapeutic window.

Key strategies include:

Structure-Based Drug Design: The availability of high-resolution crystal structures of target proteins in complex with inhibitors allows for precise, structure-based design. By analyzing the interactions between an inhibitor and the amino acid residues in the active site, chemists can design modifications that enhance binding affinity and exploit unique features of the target. rsc.org For example, comparing the crystal structures of a lead compound bound to two different carbonic anhydrase isoforms (hCA II and hCA VII) revealed specific interactions that could be leveraged to achieve over 300-fold selectivity for hCA VII. rsc.org

Computational Modeling: In silico techniques like molecular docking are instrumental in predicting how newly designed molecules will bind to a target. nih.govazpharmjournal.com These methods allow researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis, saving time and resources. azpharmjournal.com Docking studies have been successfully used to guide the design of potent urease and HDAC inhibitors based on the sulfonamide scaffold. nih.govazpharmjournal.com

Targeting Unique Conformational States: Kinases and other enzymes can adopt different shapes or conformational states. Inhibitors that bind to a less-conserved state, such as the "DFG-out" conformation in kinases, often exhibit greater selectivity than those that target the highly conserved ATP-binding site. researchgate.net This principle has been applied to develop highly selective FLT3 inhibitors. researchgate.net

Fragment-Based Discovery and Optimization: This approach involves identifying small chemical fragments that bind weakly to the target and then growing or merging them to create a more potent lead compound. nih.gov This can lead to novel inhibitors with favorable physicochemical properties. nih.gov

The table below shows examples of potent and selective inhibitors developed from related scaffolds.

Inhibitor/Scaffold Target Key Potency/Selectivity Data Design Strategy Highlight Reference
Sulfonamide-1,2,3-triazole-acetamide derivativesUreaseIC₅₀ values as low as 0.12 µMOptimization of substituents based on potent templates nih.gov
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideCarbonic Anhydrase VIIKi = 2.8 nM; >300-fold selective over hCA IICrystal structure analysis and "tail" approach rsc.org
CHMFL-FLT3-335FLT3-ITD Mutant KinaseGI₅₀ = 30-80 nM; >300-fold selective over cKITTargeting a specific kinase conformation researchgate.net

Exploration of Chemical Biology Tools and Probes Derived from the Compound's Scaffold

Beyond their direct therapeutic potential, molecules derived from the this compound scaffold are valuable starting points for creating chemical biology tools. nih.gov These tools, often called chemical probes, are specifically designed to investigate biological processes, identify new drug targets, and elucidate a compound's mechanism of action. nih.govchemicalprobes.org

The development of chemical probes from this scaffold involves incorporating specific functionalities:

Affinity-Based Probes: These probes are created by modifying the lead compound to include a reactive group that can form a covalent bond with its target protein. nih.gov This allows for permanent labeling of the target, which facilitates its isolation and identification. A recent innovation in this area is the development of sulfamate (B1201201) acetamides, which can act as tunable electrophiles for covalent ligand-directed chemistry. acs.org

Photo-Affinity Labeling (PAL) Probes: A photo-reactive group, such as a benzophenone (B1666685) or diazirine, is incorporated into the scaffold. nih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, including the specific binding target. An alkyne or other "handle" is also typically included for subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry, enabling detection and purification. nih.gov

Reporter-Tagged Molecules: The scaffold can be functionalized with reporter tags like fluorescent dyes for use in cellular imaging to visualize the compound's distribution, or with biotin to enable pull-down experiments for identifying binding partners.

The conversion of a bioactive compound like this compound into a chemical probe is a critical step in translating an initial "hit" from a screen into a well-validated tool for biological research. nih.gov These probes are essential for target deconvolution (identifying the "on- and off-targets" of a molecule) and for gaining a deeper understanding of complex biological systems. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[4-(tert-butylsulfamoyl)phenyl]acetamide, and how can researchers optimize yields?

  • Methodological Answer : The synthesis typically involves sulfonylation of 4-aminophenylacetamide with tert-butylsulfamoyl chloride. A two-step approach is recommended:

Sulfonylation : React 4-aminophenylacetamide with tert-butylsulfamoyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yields can exceed 80% with controlled stoichiometry and inert atmospheres .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to detect unreacted starting materials. Adjust reaction time based on tert-butylsulfamoyl chloride reactivity.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Confirm the presence of tert-butyl protons (δ ~1.3 ppm, singlet) and acetamide methyl group (δ ~2.1 ppm) in 1^1H NMR. 13^{13}C NMR should show carbonyl (δ ~168 ppm) and sulfonamide sulfur-linked carbons .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z: ~325.15 for C14_{14}H21_{21}N2_2O3_3S) .
  • Elemental Analysis : Match calculated and observed C, H, N, and S percentages to confirm purity .

Q. What stability studies are critical for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing:

  • Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks. Analyze degradation via HPLC to identify decomposition products (e.g., hydrolysis of sulfonamide or acetamide groups) .
  • Photostability : Expose to UV light (320–400 nm) and monitor color changes or precipitate formation. Use amber vials for light-sensitive storage .
    • Key Insight : The tert-butyl group enhances steric protection of the sulfonamide, potentially improving thermal stability compared to smaller substituents .

Q. What in vitro pharmacological assays are suitable for preliminary activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anti-inflammatory Activity : Test COX-1/COX-2 inhibition using enzyme immunoassays (EIAs) with IC50_{50} determination .
  • Analgesic Potential : Use the acetic acid-induced writhing model in mice (dose range: 10–100 mg/kg) and compare to reference drugs like paracetamol .
    • Data Interpretation : Correlate electronic effects of the tert-butyl group with activity; bulky substituents may alter receptor binding kinetics .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular conformation?

  • Methodological Answer :

  • Crystallization : Grow crystals via slow evaporation from DMSO/water or methanol. Tert-butyl groups often induce steric-driven crystal packing .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Refinement with SHELXL can achieve R-factors < 0.05 .
    • Advanced Insight : Compare bond angles and torsional strains with computational models (e.g., DFT) to validate sulfonamide-acetamide planarity .

Q. How do substituent variations on the sulfonamide group affect structure-activity relationships (SAR)?

  • Methodological Answer :

Synthetic Modifications : Replace tert-butyl with piperazinyl (), pyridinyl ( ), or ethoxyphenyl () groups.

Biological Testing : Compare IC50_{50} values across analogs in target assays (e.g., COX inhibition).

Computational Analysis : Perform molecular docking to map steric and electronic interactions with binding pockets .

  • Contradiction Note : While tert-butyl may enhance metabolic stability, smaller groups (e.g., methyl in ) show higher analgesic efficacy, suggesting a trade-off between bulk and activity .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, noting differences in assay conditions (e.g., cell lines, animal models). For example, anti-nociceptive activity in varies with substituent electronegativity.
  • Dose-Response Replication : Retest disputed compounds under standardized protocols (e.g., OECD guidelines) to isolate pharmacokinetic variables .
    • Case Study : N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide () showed anti-hypernociceptive activity but poor solubility, highlighting the need for formulation adjustments .

Q. What advanced analytical methods enable detection of trace impurities or metabolites?

  • Methodological Answer :

  • LC-HRMS : Use a C18 column (2.1 × 100 mm, 1.7 μm) with gradient elution (0.1% formic acid in acetonitrile/water). Detect metabolites via accurate mass (±5 ppm) and MS/MS fragmentation .
  • Non-Target Screening : Apply in silico libraries (e.g., NORMAN Suspect List) to identify degradation products like deacetylated or sulfonamide-cleaved derivatives .
    • Key Challenge : Differentiate isobaric impurities (e.g., tert-butyl vs. isopropyl sulfonamides) using ion mobility spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.